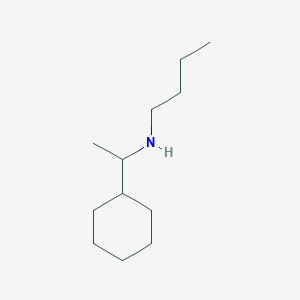

Butyl(1-cyclohexylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl(1-cyclohexylethyl)amine is an organic compound with the molecular formula C12H25N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to a butyl group and a cyclohexylethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(1-cyclohexylethyl)amine can be synthesized through the alkylation of cyclohexylethylamine with butyl halides under nucleophilic substitution conditions. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amine and facilitate the nucleophilic attack on the butyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl(1-cyclohexylethyl)amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include substituted amines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl(1-cyclohexylethyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers

Mechanism of Action

The mechanism of action of Butyl(1-cyclohexylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Butylamine: A simpler amine with a butyl group attached to the nitrogen atom.

Cyclohexylamine: An amine with a cyclohexyl group attached to the nitrogen atom.

Ethylcyclohexylamine: An amine with an ethyl group and a cyclohexyl group attached to the nitrogen atom

Uniqueness

Butyl(1-cyclohexylethyl)amine is unique due to the presence of both a butyl group and a cyclohexylethyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler amines .

Biological Activity

Butyl(1-cyclohexylethyl)amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a butyl group attached to a cyclohexylethylamine moiety. The structural characteristics contribute to its lipophilicity, which is an important factor influencing its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various cell lines, including THP-1 (human monocytic leukemia cells) and other relevant models. The following sections detail specific biological activities observed in studies.

Cytotoxicity and Inhibition Studies

Research indicates that derivatives of this compound exhibit varying degrees of cytotoxicity and inhibition against pro-inflammatory cytokines such as TNF-α. For instance, one study demonstrated that increasing the length of the alkyl chain in related compounds led to enhanced biological activity, with IC50 values indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 1a (4-carbon alkyl chain) | Not significant | Similar to free oleic acid |

| 1d (longer chain derivative) | 16.6 ± 1.59 | Significant TNF-α inhibition |

| 2b | 5.2 ± 0.81 | Comparable to other derivatives |

| 2j (modified amide) | 0.97 ± 0.02 | High TNF-α inhibition |

The data indicates a clear relationship between lipophilicity and biological activity, suggesting that modifications to the chemical structure can significantly impact efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the alkyl chain length and the presence of specific functional groups in enhancing biological activity. For example, substituting the aromatic ring with cyclohexyl or tert-butyl groups showed improved inhibitory effects on TNF-α production.

Case Studies

Several case studies have been documented regarding the application of this compound in pharmacological contexts:

- Anti-inflammatory Activity : A study found that derivatives with increased lipophilicity exhibited greater inhibition of TNF-α, suggesting potential applications in managing inflammatory diseases.

- Antimicrobial Properties : Compounds similar to this compound were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Neuroprotective Effects : Preliminary investigations into neuroprotective activities have indicated that some derivatives may offer protective effects against neurodegenerative conditions through their action on cholinergic pathways.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)butan-1-amine |

InChI |

InChI=1S/C12H25N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

QZPGYUBPGMWJQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)C1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.